molecular formula C16H16O4 B14309066 Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate CAS No. 116107-12-1

Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14309066
CAS No.: 116107-12-1
M. Wt: 272.29 g/mol
InChI Key: FPTRFRCWUREIMF-UHFFFAOYSA-N
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Description

Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex aromatic structure. It is characterized by the presence of two methoxy groups and a carboxylate ester group attached to a biphenyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. Its aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding affinity with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both methoxy groups and a carboxylate ester group on the biphenyl backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

116107-12-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-(2,4-dimethoxyphenyl)benzoate

InChI

InChI=1S/C16H16O4/c1-18-11-8-9-13(15(10-11)19-2)12-6-4-5-7-14(12)16(17)20-3/h4-10H,1-3H3

InChI Key

FPTRFRCWUREIMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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